molecular formula C17H18BrNO2S2 B11622932 (5E)-5-(5-bromo-2-hydroxy-3-methylbenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(5-bromo-2-hydroxy-3-methylbenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11622932
M. Wt: 412.4 g/mol
InChI Key: SBWHXMPALJFANR-NTEUORMPSA-N
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Description

The compound (5E)-5-(5-bromo-2-hydroxy-3-methylbenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule. It features a complex structure with a thiazolidinone core, a brominated hydroxy-methylbenzylidene moiety, and a cyclohexyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(5-bromo-2-hydroxy-3-methylbenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one typically involves the following steps:

  • Formation of the Thiazolidinone Core: : The thiazolidinone core can be synthesized by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions to form a dithiocarbamate intermediate. This intermediate is then cyclized using a carbonyl compound to form the thiazolidinone ring.

  • Bromination: : The aromatic ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to introduce the bromine atom at the desired position.

  • Hydroxylation and Methylation: : The hydroxyl and methyl groups are introduced through selective hydroxylation and methylation reactions, often using reagents like methyl iodide and a base for methylation, and a hydroxylating agent for the hydroxyl group.

  • Aldol Condensation: : The final step involves an aldol condensation reaction between the brominated hydroxy-methylbenzaldehyde and the thiazolidinone core in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinones or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the carbonyl group in the thiazolidinone ring, potentially converting it to a hydroxyl group.

  • Substitution: : The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Alcohols or reduced thiazolidinone derivatives.

    Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, (5E)-5-(5-bromo-2-hydroxy-3-methylbenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological membranes and proteins makes it a candidate for further pharmacological studies.

Medicine

In medicine, this compound is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its interactions with specific enzymes and receptors are of particular interest.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-5-(5-bromo-2-hydroxy-3-methylbenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites or alter membrane permeability by integrating into lipid bilayers. The exact pathways depend on the specific biological context and the target organism or cell type.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(5-chloro-2-hydroxy-3-methylbenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one
  • (5E)-5-(5-fluoro-2-hydroxy-3-methylbenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one
  • (5E)-5-(5-iodo-2-hydroxy-3-methylbenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5E)-5-(5-bromo-2-hydroxy-3-methylbenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one lies in its specific bromine substitution, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in unique interactions, such as halogen bonding, which can enhance its binding affinity to biological targets.

Properties

Molecular Formula

C17H18BrNO2S2

Molecular Weight

412.4 g/mol

IUPAC Name

(5E)-5-[(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H18BrNO2S2/c1-10-7-12(18)8-11(15(10)20)9-14-16(21)19(17(22)23-14)13-5-3-2-4-6-13/h7-9,13,20H,2-6H2,1H3/b14-9+

InChI Key

SBWHXMPALJFANR-NTEUORMPSA-N

Isomeric SMILES

CC1=CC(=CC(=C1O)/C=C/2\C(=O)N(C(=S)S2)C3CCCCC3)Br

Canonical SMILES

CC1=CC(=CC(=C1O)C=C2C(=O)N(C(=S)S2)C3CCCCC3)Br

Origin of Product

United States

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